Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an esterification reaction using isopropyl alcohol and a suitable carboxylic acid derivative.
Attachment of the 2-chloro-4-fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the benzofuran core with 2-chloro-4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-methylbenzofuran-3-carboxylate: Lacks the 2-chloro-4-fluorobenzyl group, resulting in different chemical and biological properties.
5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with variations in the ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
propan-2-yl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO4/c1-11(2)25-20(23)19-12(3)26-18-7-6-15(9-16(18)19)24-10-13-4-5-14(22)8-17(13)21/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZAVJBVCZZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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